molecular formula C12H14ClFN2OS B5735578 N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide

N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide

Cat. No.: B5735578
M. Wt: 288.77 g/mol
InChI Key: BKHHGDCVFWOZCJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a hydroxyl group and a carbothioamide group, along with a 3-chloro-4-fluorophenyl moiety.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division, which is particularly relevant in cancer treatment .

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-hydroxypiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2OS/c13-10-7-8(1-2-11(10)14)15-12(18)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHGDCVFWOZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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